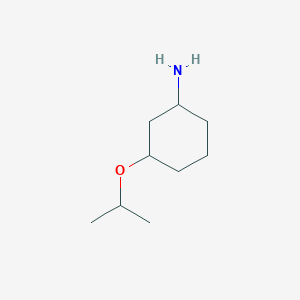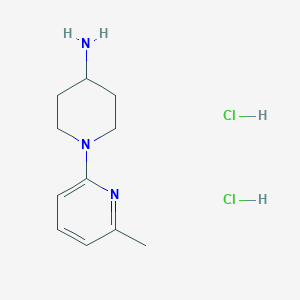
S-Trifluoromethyl-L-cysteine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Trifluoromethyl-L-cysteine methyl ester: is a compound that features a trifluoromethyl group attached to the sulfur atom of L-cysteine, with the carboxyl group esterified as a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Trifluoromethyl-L-cysteine methyl ester typically involves the introduction of the trifluoromethyl group to L-cysteine followed by esterification. One common method involves the reaction of L-cysteine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions. The resulting S-trifluoromethyl-L-cysteine is then esterified using methanol and an acid catalyst to yield the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: S-Trifluoromethyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Trifluoromethyl-L-cysteine methyl ester is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine, which can enhance the biological activity and stability of pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on protein structure and function. It can be incorporated into peptides and proteins to investigate their stability and interactions .
Medicine: Fluorinated compounds often exhibit improved metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with unique properties, such as increased resistance to degradation .
Wirkmechanismus
The mechanism by which S-Trifluoromethyl-L-cysteine methyl ester exerts its effects involves the interaction of the trifluoromethyl group with biological targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the molecule and its interactions with enzymes and receptors. This can lead to changes in protein folding, stability, and function .
Vergleich Mit ähnlichen Verbindungen
S-Methyl-L-cysteine methyl ester: Similar structure but with a methyl group instead of a trifluoromethyl group.
S-Trifluoromethyl-D-cysteine methyl ester: The D-isomer of the compound.
Trifluoromethylated amino acids: Other amino acids with trifluoromethyl groups
Uniqueness: S-Trifluoromethyl-L-cysteine methyl ester is unique due to the presence of both the trifluoromethyl group and the L-cysteine backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .
Eigenschaften
Molekularformel |
C5H8F3NO2S |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(trifluoromethylsulfanyl)propanoate |
InChI |
InChI=1S/C5H8F3NO2S/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1 |
InChI-Schlüssel |
GVGNILAYILXFIX-VKHMYHEASA-N |
Isomerische SMILES |
COC(=O)[C@H](CSC(F)(F)F)N |
Kanonische SMILES |
COC(=O)C(CSC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)


![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)


![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)



![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)


